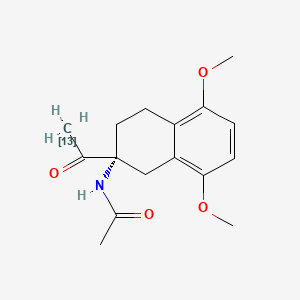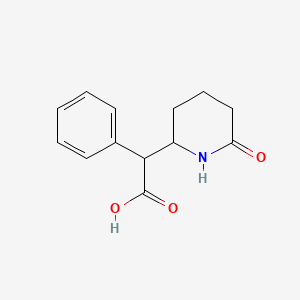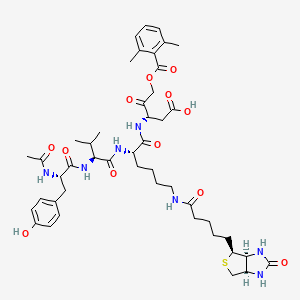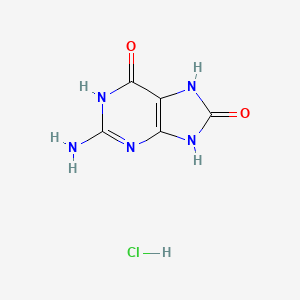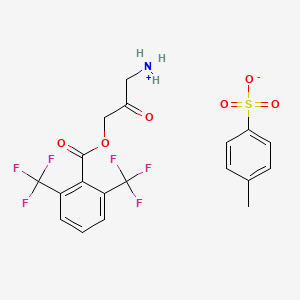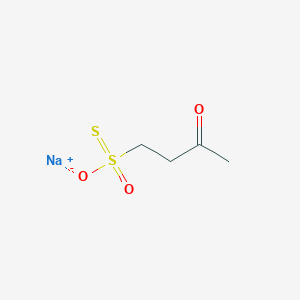
alpha-D-erythro-Hex-2-enopyranoside,ethyl2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) is a complex organic compound that belongs to the class of hexopyranosides. These compounds are characterized by a six-membered ring structure containing oxygen. This particular compound is notable for its unique structural features, including the presence of an isopropylidene group and the absence of two hydroxyl groups at specific positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) typically involves multiple steps, starting from simpler sugar derivatives. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups such as isopropylidene to selectively protect hydroxyl groups.
Deoxygenation: Removal of hydroxyl groups at specific positions using reagents like tributyltin hydride.
Glycosylation: Formation of the glycosidic bond using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of double bonds or carbonyl groups using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the anomeric carbon or other reactive sites.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antiviral or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting various biochemical pathways through its structural features.
相似化合物的比较
Similar Compounds
Alpha-D-glucopyranoside: Similar structure but with different functional groups.
Beta-D-galactopyranoside: Another hexopyranoside with distinct stereochemistry.
Methyl alpha-D-mannopyranoside: Differing in the type of glycosidic linkage and protecting groups.
Uniqueness
Alpha-D-erythro-Hex-2-enopyranoside, ethyl 2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) is unique due to its specific deoxygenation pattern and the presence of an isopropylidene protecting group, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
155337-42-1 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.261 |
IUPAC 名称 |
(4aR,6S,8aS)-6-ethoxy-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C11H18O4/c1-4-12-10-6-5-8-9(14-10)7-13-11(2,3)15-8/h5-6,8-10H,4,7H2,1-3H3/t8-,9+,10-/m0/s1 |
InChI 键 |
VGOMZOVIJOIRCU-AEJSXWLSSA-N |
SMILES |
CCOC1C=CC2C(O1)COC(O2)(C)C |
同义词 |
alpha-D-erythro-Hex-2-enopyranoside,ethyl2,3-dideoxy-4,6-O-(1-methylethylidene)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


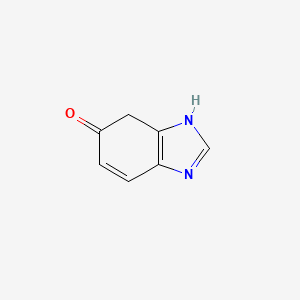
![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
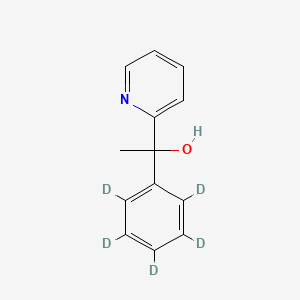
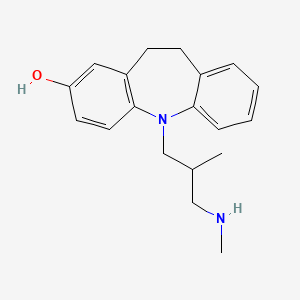
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
